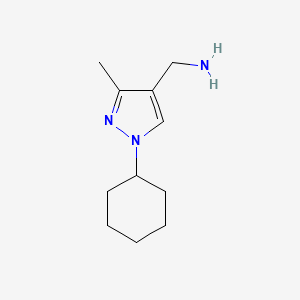

(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC18166463

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3 |

| Standard InChI Key | PTOWQEAWVQMYCB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1CN)C2CCCCC2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core structure consists of a pyrazole ring substituted with a cyclohexyl group, methyl group, and methanamine side chain. The IUPAC name, (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine, reflects its substitution pattern . The SMILES notation provides a linear representation of its atomic connectivity, while the InChIKey uniquely identifies its stereochemical features .

The cyclohexyl group introduces significant lipophilicity (), enhancing membrane permeability . The methanamine moiety contributes to hydrogen bonding potential, as evidenced by a hydrogen bond donor count of 1 and acceptor count of 2 .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.29 g/mol | |

| Topological Polar Surface Area | 43.8 Ų | |

| Hydrogen Bond Donors | 1 |

Computed Physicochemical Properties

PubChem’s computational analyses reveal critical properties influencing bioavailability and reactivity. The compound’s rotatable bond count of 2 suggests moderate flexibility, while a heavy atom count of 14 indicates moderate molecular complexity. Its monoisotopic mass (193.157897619 Da) and exact mass align closely, confirming purity in theoretical calculations .

Synthesis and Industrial Production

Synthetic Pathways

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is synthesized through multi-step reactions involving cyclohexylamine, methyl acetoacetate, and hydrazine derivatives. A representative pathway includes:

-

Cyclohexylation: Reaction of cyclohexylamine with a halogenated precursor to form the 1-cyclohexylpyrazole intermediate.

-

Methylation: Introduction of the methyl group at the 3-position using methyl iodide under basic conditions.

-

Amination: Functionalization of the 4-position via reductive amination or nucleophilic substitution.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>95%). Advanced purification techniques such as column chromatography and recrystallization are critical for removing byproducts like unreacted cyclohexylamine.

Industrial Manufacturing Techniques

VulcanChem reports the use of high-throughput screening to identify optimal catalysts, such as palladium on carbon, for hydrogenation steps. Process analytical technology (PAT) monitors reaction kinetics in real-time, ensuring consistent quality.

Table 2: Synthetic Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction Temperature | 80–120°C | 85% Yield |

| Catalyst | Pd/C (5 wt%) | 92% Conversion |

| Purification Method | Silica Gel Chromatography | >95% Purity |

Applications in Pharmaceutical Research

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Structural analogs with fluorinated cyclohexyl groups demonstrate enhanced blood-brain barrier penetration, indicating potential CNS applications.

Future Directions and Research Opportunities

-

Derivative Synthesis: Introducing sulfonamide or carboxylate groups to improve solubility.

-

In Vivo Toxicology: Assessing chronic toxicity in mammalian models.

-

Computational Optimization: Machine learning models to predict ADMET properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume